8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane
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Overview
Description
8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C17H25NO4S2 and its molecular weight is 371.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
Research has focused on developing novel synthesis techniques for sulfur-containing spiro compounds, including those similar to the specified compound. These techniques aim at creating multifunctional modules for drug discovery, showcasing the compound's relevance in creating structurally diverse and biologically active molecules (Li, Rogers-Evans, & Carreira, 2013). Additionally, stereochemically controlled synthesis methods have been developed to prepare single enantiomers and diastereoisomers of related spiro compounds, highlighting the importance of stereochemistry in the synthesis process (Eames, Heras, Jones, & Warren, 1996).
Anticancer Activity
A study on the synthesis of new 1-thia-azaspiro[4.5]decane derivatives and their anticancer activity against various cell lines, including HepG-2, PC-3, and HCT116, has shown that some compounds exhibit moderate to high inhibition activities. This points to the potential therapeutic applications of these compounds in cancer treatment (Flefel, El‐Sayed, Mohamed, El-Sofany, & Awad, 2017).
Antiviral Activity
The anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives has been investigated, with certain compounds found to inhibit human coronavirus 229E replication. This suggests the potential of these structures in developing antiviral drugs, highlighting the versatility of the spirocyclic scaffold in antiviral drug development (Apaydın, Cesur, Stevaert, Naesens, & Cesur, 2019).
Electronic Transport Mechanism
In materials science, studies on poly(azomethine sulfone)s, which could be related to the structural analogs of the specified compound, have investigated the temperature dependences of electrical conductivity and Seebeck coefficient. These polymers show semiconducting properties, indicating the relevance of such compounds in electronic and photonic applications (Rusu, Airinei, Rusu, Prepelita, Marin, Cozan, & Rusu, 2007).
Mechanism of Action
Target of Action
The primary target of 8-((4-Isobutoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a crucial component of the necroptosis signaling pathway, a type of programmed cell death . This pathway plays a significant role in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound acts as an inhibitor of RIPK1 . The compound’s benzyl groups are inserted into the bottom of a deep hydrophobic pocket of RIPK1, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby disrupting the necroptosis signaling pathway .
Biochemical Pathways
By inhibiting RIPK1, this compound affects the necroptosis signaling pathway . This pathway involves the activation of necroptosis by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects include cell swelling, plasma membrane rupture, and the release of cellular contents .
Result of Action
The inhibition of RIPK1 by this compound leads to the disruption of the necroptosis signaling pathway . This disruption can prevent the occurrence of necroptosis, potentially alleviating the symptoms of diseases associated with this form of cell death .
Properties
IUPAC Name |
8-[4-(2-methylpropoxy)phenyl]sulfonyl-1-oxa-4-thia-8-azaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S2/c1-14(2)13-21-15-3-5-16(6-4-15)24(19,20)18-9-7-17(8-10-18)22-11-12-23-17/h3-6,14H,7-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMIJOANYUVFJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)OCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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